

A Comparative Guide to the X-ray Crystallographic Data of Hydroxyacetophenone Derivatives

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Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallographic data for various hydroxyacetophenone derivatives. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and the development of new therapeutic agents. While the primary focus of this guide is on derivatives with substitutions on the phenyl ring, the importance of α -substituted analogs, particularly 4-Hydroxy- α -methoxyacetophenone derivatives, is a promising area for future research. Currently, there is a limited amount of publicly available, detailed crystallographic data for this specific subclass, highlighting a significant opportunity for further investigation in the field of medicinal chemistry.

Crystallographic Data of Hydroxyacetophenone Derivatives

The following tables summarize the crystallographic data for several hydroxyacetophenone derivatives, offering insights into how different substitution patterns on the phenyl ring influence their crystal packing and molecular geometry.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Z
4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)[1]	C ₉ H ₁₀ O ₃	Monoclinic	P2 ₁ /n	7.3343 (9)	20.351 7(9)	10.137 5(5)	95.735 (7)	-	4
2,6-Dihydroxy-4-methylacetophenone[1]	C ₉ H ₁₀ O ₃	Monoclinic	P2 ₁ /c	3.888(3)	26.974 (17)	14.940 (9)	91.919 (8)	-	8
2,4-Dihydroxy-3-acetyl-6-methylacetophenone[1]	C ₁₁ H ₁₂ O ₄	Orthorhombic	Pbca	7.255(2)	14.410 (4)	18.332 (1)	90	-	8
2-Chloro-1-(3-hydroxyphenyl)	C ₈ H ₇ ClO ₂	Monoclinic	P2 ₁ /n	5.8639 (3)	8.8594 (5)	14.385 4(8)	97.438 (5)	740.15 (7)	4

yl)etha

none[[2](#)

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Comparison with an α -Substituted Acetophenone Derivative

For comparative purposes, the crystallographic data for an α -methoxyacetophenone derivative without the 4-hydroxy group is presented below. This highlights the type of data that is sought for the 4-hydroxy- α -methoxyacetophenone series.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone[3	C ₉ H ₁₀ O ₅	Triclinic	P-1	7.847	8.037	9.226	77.05	86.98	61.01	494.98	2

Experimental Protocols

Synthesis of Hydroxyacetophenone Derivatives

The synthesis of hydroxyacetophenone derivatives can be achieved through various methods, including the Fries rearrangement of phenyl acetates.

Example: Synthesis of 4-Hydroxy-3-methoxyacetophenone

A common method for the synthesis of 4-hydroxy-3-methoxyacetophenone (acetovanillone) involves the Fries rearrangement of guaiacol acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong acid like methanesulfonic acid.

- **Materials:** Guaiacol acetate, methanesulfonic acid, phosphorus pentoxide (optional, as catalyst), crushed ice, sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate.
- **Procedure:**
 - Guaiacol acetate is added to an excess of methanesulfonic acid under an inert atmosphere.
 - The mixture is heated to a specific temperature (e.g., 60-80 °C) for a defined period.
 - The reaction mixture is then cooled and poured onto crushed ice to precipitate the product.
 - The crude product is filtered, washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
 - Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using an appropriate eluent like ethyl acetate/hexane.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies. These are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

- **Crystal Growth:** A saturated solution of the purified hydroxyacetophenone derivative is prepared in a solvent such as ethanol, methanol, or ethyl acetate. The solution is filtered to

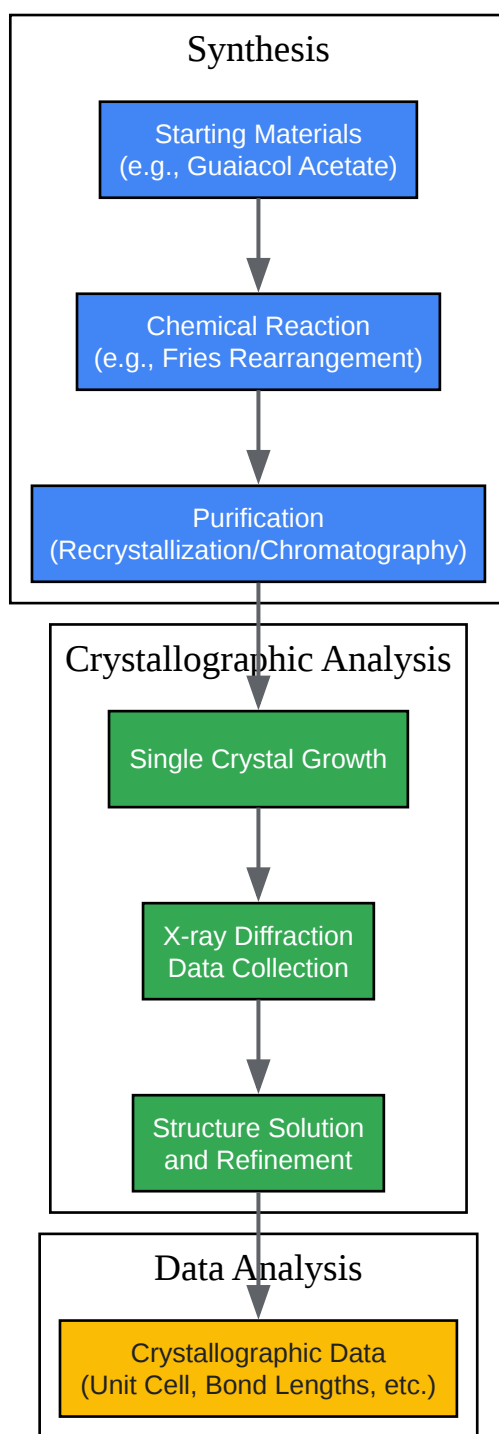
remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

- **Data Collection:** A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of a hydroxyacetophenone derivative to its structural elucidation by X-ray crystallography.

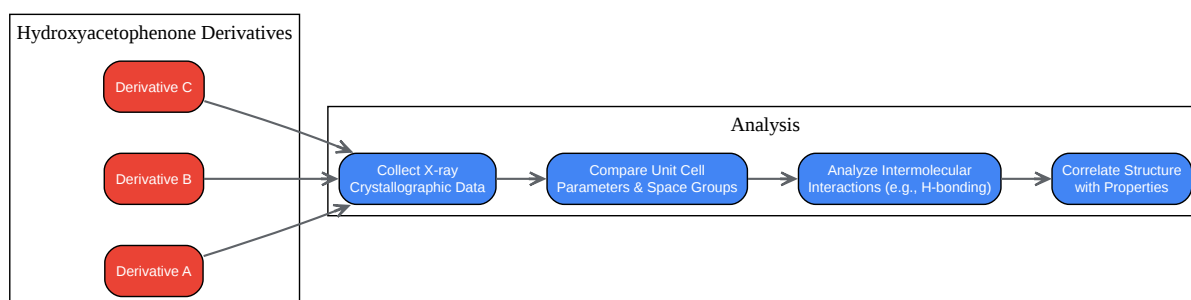


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Caption: A flowchart illustrating the key stages from chemical synthesis to crystallographic analysis of hydroxyacetophenone derivatives.

Logical Relationship for Comparative Structural Analysis

This diagram outlines the logical steps involved in the comparative structural analysis of different hydroxyacetophenone derivatives.



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Caption: A diagram showing the logical progression for a comparative analysis of the crystal structures of different hydroxyacetophenone derivatives.

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